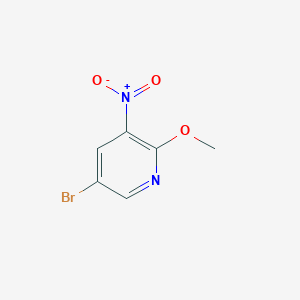

5-Bromo-2-methoxy-3-nitropyridine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

特性

IUPAC Name |

5-bromo-2-methoxy-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c1-12-6-5(9(10)11)2-4(7)3-8-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVHFGOAEVWBNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70576242 | |

| Record name | 5-Bromo-2-methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152684-30-5 | |

| Record name | 5-Bromo-2-methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-methoxy-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-methoxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Bromo-2-methoxy-3-nitropyridine. This document is intended to serve as a valuable resource for professionals in research and development, offering detailed experimental protocols and insights into the compound's reactivity and significance as a versatile chemical intermediate.

Core Chemical Properties

This compound is a halogenated and nitrated pyridine derivative. At room temperature, it typically appears as a pale yellow to off-white solid crystalline material.[1] The presence of the electron-withdrawing nitro group and the bromine atom significantly influences its reactivity, making it a valuable precursor in various synthetic transformations.[1]

Data Presentation: Quantitative Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrN₂O₃ | [1][2][3][4][5] |

| Molecular Weight | 233.02 g/mol | [1][2] |

| CAS Number | 152684-30-5 | [1][2][3][4] |

| Appearance | Pale-yellow to Yellow-brown Solid | [1][2] |

| Melting Point | 88.0 to 92.0 °C | [6] |

| Boiling Point | ~281.98 °C at 760 mmHg (Predicted) | [6] |

| Density | ~1.73 g/cm³ (Predicted) | [6] |

| Mass Spectrum (ESI+) | m/z: 233.0, 233.2 [M+H]⁺ | [2] |

| Storage Temperature | Inert atmosphere, Room Temperature | [1] |

Note: Some physical properties such as boiling point and density are predicted values.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its effective utilization in research.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the nucleophilic substitution of a chloro precursor with sodium methoxide.[2]

Materials:

-

5-Bromo-2-chloro-3-nitropyridine

-

Sodium methoxide (25% w/w in methanol)

-

Methanol

-

Ice water

-

Deionized water

Procedure:

-

A solution of 5-bromo-2-chloro-3-nitropyridine (86 mmol) in methanol (75 mL) is stirred and cooled to 0°C.[2]

-

A solution of 25% w/w sodium methoxide in methanol (20 mL, 87 mmol) is added dropwise over 10 minutes, maintaining the temperature at 0°C.[2]

-

The reaction mixture is stirred at 0°C for 1 hour, then allowed to warm to room temperature and stirred for an additional 18 hours.[2]

-

The reaction mixture is concentrated under vacuum to approximately half its original volume.[2]

-

The concentrated mixture is then poured into ice water (~500 mL), leading to the precipitation of the product.[2]

-

The precipitate is collected by filtration, washed with cold deionized water, and dried under vacuum to yield this compound as a pale yellow solid (98% yield).[2]

Caption: Synthesis workflow of this compound.

Analytical Procedures

Mass Spectrometry (MS):

-

Method: Electrospray Ionization (ESI) in positive ion mode is a suitable technique for the mass analysis of this compound.[2]

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Expected Result: A prominent peak at m/z 233.0, corresponding to the protonated molecule [M+H]⁺, is expected.[2] The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity for ⁷⁹Br and ⁸¹Br isotopes) should be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher spectrometer. The expected spectrum would show signals corresponding to the aromatic protons on the pyridine ring and the protons of the methoxy group.

-

¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum. This will provide signals for each unique carbon atom in the molecule.

Infrared (IR) Spectroscopy:

-

Sample Preparation: The spectrum can be obtained using a KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory.

-

Expected Absorptions: Characteristic peaks for the C-Br, C-O, C=N, and N-O functional groups are expected. Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹.

Reactivity and Potential Applications

The chemical reactivity of this compound is largely dictated by the substituents on the pyridine ring. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution reactions.[7] The bromine atom at the 5-position can serve as a leaving group in such reactions, allowing for the introduction of various nucleophiles.[7]

This compound is a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[8] Its functional groups provide multiple reaction sites for building more complex molecules. For instance, the nitro group can be reduced to an amino group, which can then undergo a wide range of further transformations.[7]

While specific biological activities for this compound are not extensively documented, nitropyridine derivatives, in general, are recognized as "privileged scaffolds" in drug discovery.[7] They are key components in the synthesis of a wide array of bioactive molecules with potential therapeutic applications, including anticancer and antimicrobial agents.[9] The pyridine nitrogen can participate in hydrogen bonding, which is often crucial for binding to biological targets.[7]

References

- 1. Page loading... [wap.guidechem.com]

- 2. 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | CAS 152684-30-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. PubChemLite - this compound (C6H5BrN2O3) [pubchemlite.lcsb.uni.lu]

- 6. innospk.com [innospk.com]

- 7. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1 | Benchchem [benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to 5-Bromo-2-methoxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 5-Bromo-2-methoxy-3-nitropyridine, CAS number 152684-30-5. It details the compound's physicochemical properties, synthesis protocols, key applications, and the chemical principles that underpin its utility as a versatile building block in research and development.

Physicochemical Properties

This compound is a halogenated and nitrated pyridine derivative.[1] Its key physical and chemical properties are summarized below, highlighting its identity as a stable, solid organic compound under standard conditions.[1][2]

| Property | Value | Reference |

| CAS Number | 152684-30-5 | [1][2][3][4][5][6] |

| Molecular Formula | C₆H₅BrN₂O₃ | [2][3][4][5][6] |

| Molecular Weight | 233.02 g/mol | [2][3][5] |

| Appearance | Light yellow to brown to dark green powder/crystal | [2] |

| Melting Point | 88 - 92 °C | [2] |

| MDL Number | MFCD07374968 | [2][4][5][6] |

| SMILES String | COc1ncc(Br)cc1--INVALID-LINK--=O | |

| InChI Key | YRVHFGOAEVWBNS-UHFFFAOYSA-N |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of this compound. While detailed NMR and IR spectra are not widely published, they are typically available from suppliers upon request.[7] Mass spectrometry data confirms the molecular weight of the compound.

| Spectroscopic Data | Result | Reference |

| Mass Spectrometry | m/z: 233.0, 233.2 [M+H]⁺ (ESI, positive ion mode) | [3] |

| ¹H-NMR | Data not publicly available. Inquire with supplier. | [5] |

| IR Spectroscopy | Data not publicly available. |

Synthesis and Purification

This compound is primarily produced through synthetic organic chemistry techniques rather than being isolated from natural sources.[1] The most common laboratory-scale synthesis involves the nucleophilic substitution of a chloro-precursor with sodium methoxide.[3]

Experimental Protocol: Synthesis from 5-bromo-2-chloro-3-nitropyridine

This protocol outlines a high-yield method for synthesizing the title compound.[3]

Materials:

-

5-bromo-2-chloro-3-nitropyridine

-

Sodium methoxide (25% w/w in methanol)

-

Methanol

-

Ice water

-

Deionized water

Procedure:

-

A solution of 5-bromo-2-chloro-3-nitropyridine (86 mmol) is dissolved in methanol (75 mL) and cooled to 0 °C in an ice bath.[3]

-

A solution of 25% w/w sodium methoxide in methanol (20 mL, 87 mmol) is added dropwise to the stirred reaction mixture over 10 minutes.[3]

-

The reaction mixture is stirred at 0 °C for 1 hour.[3]

-

The cooling bath is removed, and the mixture is allowed to warm to room temperature, followed by continuous stirring for 18 hours.[3]

-

The reaction volume is reduced to approximately half by concentration under vacuum.[3]

-

The concentrated mixture is poured into approximately 500 mL of ice water, which causes the product to precipitate.[3]

-

The precipitate is collected by filtration, washed with cold water, and dried under vacuum.[3]

-

This procedure yields this compound as a pale yellow solid with a typical yield of 98%.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a versatile intermediate with significant applications in several key areas of chemical and pharmaceutical research.[2] Its utility stems from the unique combination and arrangement of its functional groups, which provide multiple reactive sites for constructing more complex molecules.[2]

-

Pharmaceutical Development: The compound is a crucial building block in the synthesis of novel pharmaceuticals, particularly in the development of anti-cancer agents and antibiotics.[2] The pyridine scaffold is a privileged structure in medicinal chemistry, and this pre-functionalized derivative allows for the efficient creation of diverse molecular libraries for drug discovery.[8]

-

Agrochemicals: It serves as an important intermediate in the formulation of modern agrochemicals.[2] Its structure can be incorporated into new pesticides and herbicides, contributing to the development of more effective crop protection solutions.[2]

-

Material Science: The electronic properties imparted by the nitro group and the pyridine ring make this compound a candidate for research into advanced materials, such as organic semiconductors for use in electronic devices and sensors.[2]

-

Biochemical Research: As a functionalized heterocycle, it is a valuable tool for synthesizing probes to study enzyme interactions and biological mechanisms, aiding advancements in biochemistry and molecular biology.

Chemical Reactivity and Synthetic Utility

The value of this compound as a synthetic intermediate is a direct result of the reactivity conferred by its distinct functional groups. The interplay between the pyridine core and its substituents allows for a range of controlled chemical transformations.

-

Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro substituent significantly influences the electronic properties of the pyridine ring.[9] This deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, making it a key feature for subsequent synthetic modifications.[9]

-

Bromo Group (-Br): The bromine atom serves as an excellent synthetic handle. It is a good leaving group in nucleophilic substitution reactions and, critically, provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[10] These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.[10]

-

Methoxy Group (-OCH₃): The methoxy group can influence the molecule's solubility, lipophilicity, and metabolic stability.[11][12] In medicinal chemistry, the strategic placement of methoxy groups can enhance ligand-target binding and improve a drug candidate's overall pharmacokinetic profile.[11][12]

Diagram of Structural-Functional Relationships

Caption: Logical relationships between the compound's structure and its applications.

Safety Information

This compound is classified as an irritant.[4] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this chemical. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[4]

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. 152684-30-5 | this compound - Capot Chemical [capotchem.com]

- 6. This compound | CAS 152684-30-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. 152684-30-5|this compound|BLD Pharm [bldpharm.com]

- 8. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Structure Elucidation of 5-Bromo-2-methoxy-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 5-Bromo-2-methoxy-3-nitropyridine, a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. This document outlines the key physicochemical properties, detailed spectroscopic data, experimental protocols for structural analysis, and a summary of its synthesis.

Compound Identification and Physicochemical Properties

This compound is a halogenated and nitrated pyridine derivative. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 152684-30-5 | [1] |

| Molecular Formula | C₆H₅BrN₂O₃ | [1] |

| Molecular Weight | 233.02 g/mol | [1] |

| Appearance | Solid | [1] |

| SMILES | COc1ncc(Br)cc1--INVALID-LINK--=O | [1] |

| InChI Key | YRVHFGOAEVWBNS-UHFFFAOYSA-N | [1] |

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely published, the following data is predicted based on the analysis of closely related compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | d, J ≈ 2.5 Hz | 1H | H-6 |

| ~7.8 | d, J ≈ 2.5 Hz | 1H | H-4 |

| ~4.1 | s | 3H | -OCH₃ |

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C-2 |

| ~150 | C-4 |

| ~145 | C-6 |

| ~135 | C-3 |

| ~115 | C-5 |

| ~55 | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak | Aromatic C-H stretch |

| ~1600, ~1470 | Medium | Aromatic C=C and C=N stretching |

| ~1530 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~1250 | Strong | Asymmetric C-O-C stretch (methoxy) |

| ~1020 | Medium | Symmetric C-O-C stretch (methoxy) |

| ~800-700 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Ratio | Interpretation |

| 232/234 | [M]⁺ Molecular ion peak (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 202/204 | [M - NO]⁺ |

| 186/188 | [M - NO₂]⁺ |

| 157/159 | [M - NO₂ - CH₃]⁺ |

| 153 | [M - Br]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse sequence with a spectral width of 0-10 ppm.

-

¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. A greater number of scans will be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]

IR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.[2]

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via gas chromatography (GC-MS) for volatile compounds or direct infusion for less volatile solids.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-300 amu).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The isotopic pattern for bromine should be a key diagnostic feature.[2]

Synthesis of this compound

A common synthetic route to this compound involves the nucleophilic substitution of a chlorine atom with a methoxy group.

Reaction Scheme:

Caption: Synthetic pathway to this compound.

Experimental Protocol:

A solution of sodium methoxide in methanol is added to a solution of 5-bromo-2-chloro-3-nitropyridine in methanol at 0°C. The reaction mixture is stirred and allowed to warm to room temperature. After completion, the product is isolated by precipitation in water followed by filtration.

Potential Biological Activity

While specific biological studies on this compound are limited in publicly available literature, the nitropyridine scaffold is of significant interest in medicinal chemistry.

-

Anticancer Potential: Various nitropyridine derivatives have been investigated for their cytotoxic effects against cancer cell lines.[3] The electron-withdrawing nature of the nitro group can make the pyridine ring susceptible to nucleophilic attack, a property that can be exploited in the design of targeted therapies.

-

Antimicrobial Activity: The nitropyridine moiety is a component of several compounds with demonstrated antimicrobial and antifungal properties.[4] The mechanism of action is often related to the reduction of the nitro group within microbial cells, leading to the formation of reactive nitrogen species that can damage cellular components.

Further research is warranted to explore the specific biological activities and potential signaling pathway interactions of this compound.

Workflow for Biological Activity Screening:

Caption: A generalized workflow for assessing the biological activity of a novel compound.

References

An In-depth Technical Guide to the Reactivity of the Pyridine Ring in 5-Bromo-2-methoxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the pyridine ring in 5-Bromo-2-methoxy-3-nitropyridine. This highly functionalized heterocyclic compound serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. This document details the synthesis of the title compound and explores its reactivity in key transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and reduction of the nitro group. Experimental protocols, quantitative data, and logical diagrams are provided to facilitate a deeper understanding and practical application of its chemistry.

Introduction: Electronic Landscape of the Pyridine Ring

The reactivity of the pyridine ring in this compound is governed by the interplay of the electronic effects of its substituents. The pyridine nitrogen atom, along with the strongly electron-withdrawing nitro group at the C3 position, renders the ring electron-deficient. This electron deficiency is the primary driver for the key reactive pathways of this molecule.

-

Nitro Group (C3): The -NO₂ group is a powerful electron-withdrawing group through both resonance and inductive effects, significantly activating the pyridine ring towards nucleophilic attack.

-

Bromo Group (C5): The bromine atom serves as a good leaving group in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, providing a key handle for molecular elaboration.

-

Methoxy Group (C2): The -OCH₃ group is an electron-donating group through resonance but electron-withdrawing through induction. Its position at C2 influences the regioselectivity of nucleophilic attack and can itself be a site of substitution under certain conditions.

The combination of these substituents creates a unique reactivity profile, making this compound a valuable intermediate for the synthesis of diverse and complex molecular architectures.

The Pivotal Role of the Nitro Group in the Reactivity of 5-Bromo-2-methoxy-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of 5-Bromo-2-methoxy-3-nitropyridine, with a specific focus on the determinative role of the C-3 nitro group. This highly functionalized pyridine derivative is a valuable intermediate in medicinal chemistry and organic synthesis, largely due to the electronic properties conferred by its substituents. The nitro group, a potent electron-withdrawing moiety, fundamentally dictates the molecule's susceptibility to various transformations, most notably nucleophilic aromatic substitution (SNAr). This document details the electronic effects, reaction mechanisms, and synthetic applications influenced by the nitro group, supported by quantitative data, experimental protocols, and mechanistic diagrams.

Introduction

This compound is a substituted pyridine that serves as a versatile building block in the synthesis of complex organic molecules, including pharmaceutical agents and agrochemicals.[1][2] Its chemical behavior is governed by the interplay of its three key functional groups: a bromine atom, a methoxy group, and a nitro group. Among these, the nitro group at the 3-position is the most influential, acting as a powerful activating group that renders the pyridine ring susceptible to specific classes of reactions that would otherwise be unfavorable. Understanding the role of this nitro group is critical for designing efficient synthetic routes and for predicting the outcomes of chemical transformations.

The Dominant Electronic Influence of the Nitro Group

The nitro (-NO₂) group is one of the strongest electron-withdrawing groups in organic chemistry. Its presence on the pyridine ring has profound and predictable electronic consequences.

-

Inductive and Resonance Effects: The nitro group withdraws electron density from the pyridine ring through both the inductive effect (due to the high electronegativity of nitrogen and oxygen) and the resonance effect (delocalization of the ring's π-electrons into the nitro group).

-

Creation of an Electron-Deficient Ring: This strong electron withdrawal makes the entire pyridine ring significantly more electron-deficient than unsubstituted pyridine.[3][4] This state is often referred to as "π-deficient."

-

Consequences for Reactivity:

-

Activation for Nucleophilic Attack: The reduced electron density makes the ring carbons more electrophilic and thus highly susceptible to attack by nucleophiles.[5] This is the primary reason for the molecule's utility in SNAr reactions.

-

Deactivation for Electrophilic Attack: Conversely, the electron-deficient nature of the ring makes it much less reactive towards electrophilic aromatic substitution (EAS), as it is less able to stabilize the positive charge of the intermediate sigma complex.[3][6]

-

Activating Role in Nucleophilic Aromatic Substitution (SNAr)

The most significant role of the nitro group in this compound is the activation of the ring for nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone of its synthetic utility.

Mechanism and Stabilization

The SNAr mechanism proceeds via a two-step addition-elimination pathway. The nitro group is crucial for the feasibility of the first, rate-determining step.

-

Nucleophilic Attack: A nucleophile attacks an electron-deficient carbon atom bearing a suitable leaving group (in this case, primarily the C-5 bromine). This disrupts the ring's aromaticity and forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[7][8]

-

Stabilization of the Meisenheimer Complex: The strong electron-withdrawing nitro group is positioned to stabilize the negative charge of the Meisenheimer complex through resonance. The charge can be delocalized onto the oxygen atoms of the nitro group, significantly lowering the activation energy of this step.

-

Elimination and Aromatization: The leaving group (bromide) is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product.

The diagram below illustrates the general mechanism of an SNAr reaction on this substrate.

Regioselectivity of Attack

The pyridine ring in this compound has two primary sites for nucleophilic attack: the carbon bearing the bromine (C-5) and the carbon bearing the methoxy group (C-2). The bromine atom at the C-5 position is an excellent leaving group, making this the preferred site for substitution by various nucleophiles, including amines and thiols.[5] While the methoxy group can also be displaced, it is generally a less facile leaving group than a halogen.[5]

Influence on Other Reactions

Beyond SNAr, the nitro group influences other transformations of the molecule.

-

Palladium-Catalyzed Cross-Coupling: The C-5 bromine is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations.[5] While the nitro group's deactivating effect can make these reactions more challenging, requiring more forcing conditions like elevated temperatures, they remain a viable and powerful method for forming new carbon-carbon and carbon-nitrogen bonds.[5]

-

Reduction of the Nitro Group: The nitro group itself is a key site for chemical modification. It can be readily reduced to an amino group (-NH₂) using various reducing agents (e.g., Fe/HCl, H₂/Pd-C). This transformation is synthetically valuable as it converts a strong electron-withdrawing group into a versatile electron-donating group.[5] The resulting 3-aminopyridine derivative can then undergo a wide range of further reactions, such as diazotization.[5]

The diagram below summarizes the main reactivity pathways.

Quantitative Data Summary

The following table summarizes quantitative data related to the synthesis of this compound, a reaction that itself is an example of the principles discussed.

| Reaction | Starting Material | Reagent | Product | Yield | Reference |

| Methoxylation | 5-Bromo-2-chloro-3-nitropyridine | Sodium methoxide in methanol | This compound | 98% | [9] |

Experimental Protocols

This section provides a representative experimental protocol for a key reaction involving this compound, illustrating a practical application of its nitro-activated reactivity.

Protocol: Synthesis of this compound via Nucleophilic Substitution[9]

This procedure describes the displacement of a chloride leaving group by a methoxide nucleophile, a reaction enabled by the activating effect of the nitro group.

Materials:

-

5-Bromo-2-chloro-3-nitropyridine (1.0 eq)

-

Sodium methoxide (25% w/w solution in methanol, ~1.0-1.1 eq)

-

Methanol (Anhydrous)

-

Ice water

-

Standard laboratory glassware, magnetic stirrer, and filtration apparatus.

Procedure:

-

A solution of 5-bromo-2-chloro-3-nitropyridine (e.g., 86 mmol) is prepared in methanol (75 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

The solution is cooled to 0 °C in an ice bath.

-

To the stirred solution, a solution of sodium methoxide in methanol (e.g., 20 mL of 25% w/w solution, 87 mmol) is added dropwise over a period of 10 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 1 hour.

-

The ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for 16-18 hours.

-

The reaction mixture is then concentrated under reduced pressure to approximately half its original volume.

-

The concentrated mixture is poured into a beaker containing ice water (~500 mL), which causes the product to precipitate.

-

The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound as a pale yellow solid.

The general workflow for such an experiment is depicted below.

Conclusion

The nitro group at the C-3 position of this compound is not merely a substituent but the primary determinant of the molecule's reactivity profile. By creating a π-deficient aromatic system, it powerfully activates the ring for nucleophilic aromatic substitution, enabling the facile displacement of the C-5 bromine atom. This activating effect is fundamental to its role as a versatile intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. Furthermore, the nitro group itself serves as a synthetic handle, capable of being transformed into an amino group to unlock entirely new avenues of chemical derivatization. A thorough understanding of these principles is essential for any scientist leveraging this valuable compound in modern organic synthesis.

References

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. brainly.com [brainly.com]

- 4. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1 | Benchchem [benchchem.com]

- 6. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Data of 5-Bromo-2-methoxy-3-nitropyridine: A Technical Guide

This technical guide provides a detailed analysis of the spectroscopic data for 5-Bromo-2-methoxy-3-nitropyridine, a key intermediate in pharmaceutical and agrochemical research.[1] This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural characterization of this compound. While experimental spectroscopic data for this specific molecule is not widely available in the public domain, this guide will leverage established spectroscopic principles and data from closely related analogues to provide a robust predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Structural Significance of this compound

This compound is a highly functionalized pyridine ring, making it a versatile building block in organic synthesis. The interplay of the bromo, methoxy, and nitro substituents creates a unique electronic environment that dictates its reactivity and spectroscopic properties. Understanding these properties is crucial for reaction monitoring, quality control, and the structural elucidation of its derivatives.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, the expected molecular weight is 233.02 g/mol for the most common isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br).

Experimental Data:

Electrospray ionization (ESI) in positive ion mode is a common method for analyzing polar molecules like the target compound. In this technique, the molecule is protonated to form a pseudomolecular ion [M+H]⁺. Experimental data shows a mass-to-charge ratio (m/z) of 233.0 for the [M+H]⁺ ion of this compound, which confirms its molecular weight.[2]

| Ion | Predicted m/z | Observed m/z |

| [C₆H₅⁷⁹BrN₂O₃+H]⁺ | 232.95 | 233.0[2] |

| [C₆H₅⁸¹BrN₂O₃+H]⁺ | 234.95 | - |

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion, providing a definitive signature for the presence of a single bromine atom.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize an electrospray ionization mass spectrometer (ESI-MS).

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Data Acquisition: Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 100-400 amu).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to show two signals in the aromatic region and one signal for the methoxy group. The predictions are based on the analysis of its structural analogue, 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, which has a reported ¹H NMR spectrum.[3][4]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-6 | ~8.4 | d | 1H | The proton at the 6-position is adjacent to the nitrogen atom and is expected to be the most downfield aromatic proton. It will appear as a doublet due to coupling with H-4. |

| H-4 | ~7.9 | d | 1H | The proton at the 4-position is ortho to the electron-withdrawing nitro group and will be shifted downfield. It will appear as a doublet due to coupling with H-6. |

| -OCH₃ | ~4.0 | s | 3H | The methoxy protons are deshielded by the adjacent oxygen atom and will appear as a singlet. |

Note: Predictions are for a spectrum recorded in CDCl₃. Solvent effects can cause shifts in the observed values.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are predicted based on the known effects of the substituents on the pyridine ring, with data from 5-Bromo-2-methoxy-4-methyl-3-nitropyridine serving as a reference.[3]

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~160 | This carbon is attached to the electronegative oxygen of the methoxy group and the ring nitrogen, causing a significant downfield shift. |

| C-6 | ~145 | This carbon is adjacent to the ring nitrogen and is expected to be downfield. |

| C-4 | ~120 | This carbon is influenced by the bromo and nitro groups. |

| C-5 | ~115 | The carbon bearing the bromine atom is expected in this region. |

| C-3 | ~140 | The carbon attached to the electron-withdrawing nitro group will be significantly deshielded. |

| -OCH₃ | ~55 | The methoxy carbon is shielded compared to the aromatic carbons. |

Note: Predictions are for a spectrum recorded in CDCl₃.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the C-O bond of the methoxy group, the aromatic ring, and the C-Br bond. The predictions are supported by the IR data of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine.[3]

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| Aromatic C-H | 3100-3000 | Stretching |

| C-H (methoxy) | 2950-2850 | Stretching |

| C=N, C=C (aromatic) | 1600-1450 | Stretching |

| NO₂ | 1550-1500 and 1360-1320 | Asymmetric and Symmetric Stretching |

| C-O (methoxy) | 1250-1200 | Asymmetric Stretching |

| C-Br | 700-600 | Stretching |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of this compound with dry potassium bromide (KBr) in a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. The mass spectrometry data confirms the molecular weight and the presence of bromine. The predicted ¹H NMR, ¹³C NMR, and IR spectra, based on sound spectroscopic principles and data from a close structural analogue, offer a reliable framework for the identification and structural verification of this important synthetic intermediate. The provided experimental protocols serve as a practical guide for researchers working with this and similar compounds.

References

Methodological & Application

Application Note and Protocol: High-Yield Synthesis of 5-Bromo-2-methoxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, reliable, and high-yield protocol for the synthesis of 5-Bromo-2-methoxy-3-nitropyridine, a key intermediate in pharmaceutical and fine chemical synthesis. The described method involves a nucleophilic aromatic substitution reaction, converting 5-bromo-2-chloro-3-nitropyridine to the desired methoxy derivative using sodium methoxide in methanol. This protocol consistently achieves high yields, with straightforward purification of the final product.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. The presence of the bromo, methoxy, and nitro functional groups on the pyridine ring allows for a variety of subsequent chemical transformations, making it a versatile precursor for the synthesis of more complex molecules. The protocol outlined below describes a robust and efficient method for its preparation from commercially available 5-bromo-2-chloro-3-nitropyridine.

Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the pyridine ring, facilitating the displacement of the chloro group at the 2-position by the methoxide nucleophile.

Experimental Protocol

Materials:

-

5-bromo-2-chloro-3-nitropyridine

-

Sodium methoxide (25% w/w in methanol) or solid sodium methoxide

-

Methanol (anhydrous)

-

Ice

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Vacuum filtration apparatus

Procedure:

-

To a stirred solution of 5-bromo-2-chloro-3-nitropyridine (86 mmol) in methanol (75 mL) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

-

Slowly add a solution of 25% w/w sodium methoxide in methanol (20 mL, 87 mmol) dropwise over 10 minutes, ensuring the temperature remains at 0 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

-

Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 16-18 hours.

-

Upon completion, concentrate the reaction mixture to approximately half its original volume using a rotary evaporator.

-

Pour the concentrated mixture into a beaker containing approximately 500 mL of ice water. A precipitate will form.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold deionized water (2 x 50 mL).

-

Dry the product under vacuum to obtain this compound as a pale yellow solid.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 5-bromo-2-chloro-3-nitropyridine | |

| Reagent | Sodium methoxide in methanol | |

| Solvent | Methanol | |

| Reaction Temperature | 0 °C to Room Temperature | |

| Reaction Time | 17-19 hours | |

| Product | This compound | |

| Appearance | Pale yellow solid | |

| Yield | 98% | |

| Molecular Formula | C6H5BrN2O3 | |

| Molecular Weight | 233.02 g/mol | |

| Mass Spectrum (ESI, m/z) | 233.0 [M+H]+ |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Sodium methoxide is corrosive and flammable. Handle with care.

-

5-bromo-2-chloro-3-nitropyridine is harmful if swallowed.

Conclusion

The protocol detailed in this application note provides a highly efficient and reproducible method for the synthesis of this compound. The high yield and straightforward purification make this an attractive method for both academic research and industrial applications.

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-methoxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction is extensively utilized in the pharmaceutical industry for the synthesis of complex molecules, particularly biaryl and heteroaryl structures, which are prevalent motifs in pharmacologically active compounds.[1][2]

This document provides a detailed protocol for the Suzuki coupling of 5-Bromo-2-methoxy-3-nitropyridine with various arylboronic acids. The presence of an electron-withdrawing nitro group on the pyridine ring is anticipated to activate the C-Br bond, facilitating the oxidative addition step in the catalytic cycle. The following protocol is a generalized procedure based on established methods for structurally similar bromopyridines and serves as a robust starting point for optimization.

Principle of the Reaction

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) complex. The fundamental steps of this mechanism are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

-

Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Data Presentation: Representative Conditions for Suzuki Coupling of Bromopyridines

| Entry | Bromopyridine Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | ~85 |

| 2 | 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | ~88 |

| 3 | 5-Bromo-N-phenylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12-24 | N/A |

| 4 | 5-Bromoindazoles | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | High |

| 5 | 2-Amino-5-bromo-4-methylpyridine | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | ~82 |

Experimental Workflow Diagram

Caption: Experimental workflow for the Suzuki coupling of this compound.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2-1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv.)

-

Anhydrous, degassed 1,4-dioxane

-

Degassed deionized water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate or oil bath

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

-

Ethyl acetate, hexanes, brine, and anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%). Subsequently, add the degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio). The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material (this compound) is consumed. Reaction times can vary from 2 to 24 hours depending on the reactivity of the specific arylboronic acid.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-methoxy-3-nitropyridine product.

-

Characterization: Characterize the purified product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Disclaimer: This protocol is a general guideline. The reaction conditions, including catalyst, base, solvent, and temperature, may require optimization for specific arylboronic acids to achieve the best results. It is recommended to perform small-scale test reactions to determine the optimal conditions. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

References

Application Notes and Protocols: 5-Bromo-2-methoxy-3-nitropyridine in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Bromo-2-methoxy-3-nitropyridine is a highly functionalized heterocyclic compound that serves as a versatile building block in medicinal chemistry. Its unique arrangement of substituents—a nucleophilic methoxy group, an electron-withdrawing nitro group, and a reactive bromine atom—provides multiple sites for chemical modification. This makes it an invaluable intermediate for the synthesis of complex molecular scaffolds, particularly for targeted therapies like kinase inhibitors. The pyridine core is a "privileged scaffold," frequently found in FDA-approved drugs, as its nitrogen atom can act as a hydrogen bond acceptor, crucial for binding to biological targets.[1] This document outlines the primary applications of this compound, provides detailed synthetic protocols, and presents representative data for compounds derived from similar pyridine-based scaffolds.

Key Chemical Transformations and Applications

The strategic placement of functional groups on the this compound ring allows for a series of predictable and high-yield transformations. These reactions are fundamental to its utility in constructing diverse libraries of bioactive molecules.

-

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards nucleophilic attack by the potent electron-withdrawing effect of the nitro group at the C3 position. This facilitates the displacement of the bromine atom at C5 by various nucleophiles (e.g., amines, thiols), enabling the introduction of diverse side chains. This reaction is a cornerstone for building structure-activity relationships (SAR).

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to a primary amine, yielding 3-amino-5-bromo-2-methoxypyridine. This transformation is critical as the resulting amino group serves as a versatile synthetic handle for subsequent reactions, such as amide bond formation or participation in further cross-coupling reactions.[1] This amine is often a key pharmacophoric element for interacting with therapeutic targets.

-

Palladium-Catalyzed Cross-Coupling: The bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions. These powerful methods allow for the linkage of the pyridine core to a wide array of aryl, heteroaryl, or alkyl groups, significantly expanding molecular complexity.

These transformations make this compound a key precursor for synthesizing inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[2][3]

Application in Kinase Inhibitor Synthesis

Derivatives of substituted pyridines are prominent in the development of kinase inhibitors.[2][4] The pyridine scaffold can effectively mimic the adenine region of ATP, allowing it to bind within the ATP-binding pocket of kinases. The amino group, often generated from the reduction of a nitro precursor, typically forms one or more crucial hydrogen bonds with the "hinge region" of the kinase, a key interaction for potent inhibition.[2]

The general strategy involves:

-

Utilizing the bromine at C5 for a cross-coupling reaction to introduce a moiety that targets the solvent-exposed region of the kinase.

-

Reducing the nitro group at C3 to an amine.

-

Coupling this amine with another molecular fragment to build out the final inhibitor structure, influencing potency and selectivity.[2]

Quantitative Data: Representative Biological Activity

While specific data for compounds directly synthesized from this compound is not extensively published, the following table summarizes the biological activity of representative picolinamide and methoxypyridine derivatives, which share the core structural features and target similar biological pathways. This data illustrates the potential potency of molecules accessible from this class of building blocks.

| Compound ID | Target/Cell Line | Assay Type | IC50 (µM) | Reference |

| 5q | HepG2 (Hepatocellular Carcinoma) | Anti-proliferative (MTT) | 0.89 | [5] |

| 5q | HCT116 (Colon Carcinoma) | Anti-proliferative (MTT) | 0.54 | [5] |

| 46 | A549 (Lung Carcinoma) | Anti-proliferative | 0.26 | [6] |

| 46 | c-Met Kinase | Kinase Inhibition | 0.0465 | [6] |

| 8j | A549 (Lung Carcinoma) | Anti-proliferative | 3.21 | [7] |

| 8l | HepG2 (Hepatocellular Carcinoma) | Anti-proliferative | 4.15 | [7] |

| HS-173 | PI3Kα | Kinase Inhibition | 0.0008 | [8] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 5-bromo-2-chloro-3-nitropyridine via nucleophilic substitution.[9]

Materials:

-

5-Bromo-2-chloro-3-nitropyridine

-

Sodium methoxide (25% w/w solution in methanol)

-

Methanol

-

Ice water

-

Round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

-

Dissolve 5-bromo-2-chloro-3-nitropyridine (86 mmol) in methanol (75 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

To the stirred solution, add a solution of 25% w/w sodium methoxide in methanol (20 mL, 87 mmol) dropwise over 10 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

-

Allow the reaction to warm to room temperature and stir for an additional 18 hours.

-

Concentrate the reaction mixture to approximately half its original volume using a rotary evaporator.

-

Pour the concentrated mixture into ice water (~500 mL) to precipitate the product.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound as a pale yellow solid (Typical yield: ~98%).

Protocol 2: Representative Reduction of the Nitro Group

This protocol describes a general method for the reduction of the 3-nitro group to a 3-amino group, a common subsequent step in a synthetic sequence.

Materials:

-

This compound

-

Ethanol (or Methanol)

-

Ammonium formate (or H2 gas)

-

Palladium on carbon (10% Pd/C)

-

Celite

-

Round-bottom flask, condenser, magnetic stirrer

Procedure:

-

To a solution of this compound (10 mmol) in ethanol (50 mL), add ammonium formate (50 mmol).

-

Carefully add 10% Pd/C (catalytic amount, ~5 mol%) to the mixture.

-

Fit the flask with a condenser and heat the mixture to reflux (typically 60-80 °C) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with ethanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product, 3-amino-5-bromo-2-methoxypyridine.

-

The product can be purified further by column chromatography or recrystallization if necessary.

Protocol 3: Representative Suzuki-Miyaura Cross-Coupling

This protocol provides a general workflow for a Suzuki coupling reaction at the C5-bromo position to form a C-C bond.

Materials:

-

3-Amino-5-bromo-2-methoxypyridine (from Protocol 2)

-

Arylboronic acid (1.2 equivalents)

-

Pd(PPh3)4 or other suitable palladium catalyst

-

Sodium carbonate (or other base, 2.0 equivalents)

-

Solvent mixture (e.g., Dioxane/Water or Toluene/Ethanol/Water)

-

Schlenk flask, condenser, nitrogen/argon line

Procedure:

-

To a Schlenk flask, add 3-amino-5-bromo-2-methoxypyridine (5 mmol), the desired arylboronic acid (6 mmol), and sodium carbonate (10 mmol).

-

Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.

-

Add the degassed solvent system (e.g., 20 mL Dioxane and 5 mL Water).

-

Add the palladium catalyst (e.g., Pd(PPh3)4, ~2-5 mol%) to the flask under a positive flow of inert gas.

-

Heat the reaction mixture to 90-100 °C and stir for 6-12 hours, or until TLC/LC-MS indicates consumption of the starting material.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.

Visualizations

Caption: Synthetic utility of this compound.

Caption: General binding mode of a pyridine-based kinase inhibitor.

References

- 1. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

Application of 5-Bromo-2-methoxy-3-nitropyridine in Agrochemical Synthesis: A Detailed Overview

Introduction

5-Bromo-2-methoxy-3-nitropyridine is a highly functionalized heterocyclic compound that serves as a versatile building block in the synthesis of complex organic molecules. Its unique arrangement of a bromine atom, a methoxy group, and a nitro group on a pyridine ring imparts distinct reactivity, making it a valuable intermediate in the development of novel agrochemicals. The electron-withdrawing nature of the nitro group and the pyridine ring nitrogen activates the molecule for various chemical transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. These reactions are pivotal in the construction of the core structures of many modern fungicides, herbicides, and insecticides.[1][2] While specific, commercialized agrochemicals directly synthesized from this compound are not extensively detailed in publicly available literature, its analogs and the reactions it readily undergoes are representative of synthetic strategies for leading classes of agrochemicals.

This document provides detailed application notes on the utility of this compound in agrochemical synthesis, focusing on its key chemical transformations. It also includes detailed experimental protocols for these reactions, offering researchers and scientists a practical guide for utilizing this important synthetic intermediate.

Key Applications in Agrochemical Synthesis

The strategic placement of reactive sites on the this compound molecule allows for its incorporation into a variety of agrochemical scaffolds. The primary applications revolve around the following key transformations:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring, further activated by the nitro group, facilitates the displacement of the methoxy group or the bromine atom by various nucleophiles. This is a common strategy for introducing diverse functionalities and building complex molecular architectures.

-

Metal-Catalyzed Cross-Coupling Reactions: The bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of many bioactive molecules, including strobilurin and SDHI (Succinate Dehydrogenase Inhibitor) fungicides.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which then serves as a versatile functional handle for further derivatization, such as amide bond formation or the construction of heterocyclic rings, which are common moieties in agrochemicals.

Experimental Protocols

The following are detailed protocols for key reactions involving this compound and its analogs, representative of synthetic steps in the development of novel agrochemicals.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 5-bromo-2-chloro-3-nitropyridine.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Bromo-2-chloro-3-nitropyridine | 237.44 | 10.0 g | 42.1 mmol |

| Sodium methoxide (25% in MeOH) | 54.02 | 9.2 g (36.8 mL) | 42.6 mmol |

| Methanol (MeOH) | 32.04 | 100 mL | - |

| Deionized water | 18.02 | As needed | - |

Procedure:

-

Suspend 5-bromo-2-chloro-3-nitropyridine (10.0 g, 42.1 mmol) in methanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a 25% solution of sodium methoxide in methanol (9.2 g, 42.6 mmol) dropwise to the stirred suspension over 10 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

-

Allow the reaction to warm to room temperature and stir for an additional 16-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture to approximately half its original volume under reduced pressure.

-

Pour the concentrated mixture into ice-cold deionized water (approximately 500 mL) to precipitate the product.

-

Collect the precipitate by vacuum filtration, washing with cold deionized water (2 x 50 mL).

-

Dry the solid product under vacuum to afford this compound as a pale yellow solid.[3]

Expected Yield: ~9.62 g (98%)[3]

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction (Representative)

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of a brominated pyridine derivative with an arylboronic acid. This reaction is fundamental for the synthesis of biphenyl and heteroaryl structures found in many agrochemicals, such as the fungicide boscalid.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (for 1 mmol scale) | Moles |

| This compound | 233.02 | 233 mg | 1.0 mmol |

| Arylboronic acid | - | 1.2 mmol | 1.2 mmol |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 58 mg | 0.05 mmol |

| Potassium carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 mmol |

| 1,4-Dioxane | 88.11 | 8 mL | - |

| Water | 18.02 | 2 mL | - |

Procedure:

-

In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (233 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Quantitative Data Summary for Suzuki-Miyaura Coupling (Representative Yields):

| Substrate | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 85-95 | 15 | 70-90 |

| 5-Bromo-pyrimidine | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | tert-Amyl alcohol | 100 | 12 | 83 |

Note: The yields are representative for similar structures as specific data for this compound was not available.

Signaling Pathways and Workflows

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of a wide range of functionalized pyridine derivatives. The protocols and data presented herein demonstrate its utility in key chemical transformations that are central to the discovery and development of new agrochemicals. While direct synthetic routes to commercial agrochemicals from this specific starting material are not readily found in the literature, the provided methodologies for nucleophilic substitution and Suzuki-Miyaura coupling offer a solid foundation for researchers to explore the synthesis of novel and potentially bioactive compounds for crop protection. Further research into the derivatization of this versatile building block is warranted to fully exploit its potential in the agrochemical industry.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-2-methoxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 5-Bromo-2-methoxy-3-nitropyridine. This highly functionalized pyridine derivative is a valuable building block in medicinal chemistry and materials science. The presence of a bromine atom at the 5-position, an electron-withdrawing nitro group at the 3-position, and an electron-donating methoxy group at the 2-position allows for a diverse range of synthetic transformations.

The methodologies detailed below are essential for the construction of carbon-carbon and carbon-nitrogen bonds, facilitating the synthesis of complex molecules with potential therapeutic applications, including roles as kinase inhibitors and central nervous system (CNS) drug candidates.[1]

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the efficient and selective formation of new chemical bonds.[2][3] For a versatile substrate such as this compound, these reactions open up a multitude of possibilities for derivatization at the 5-position. The electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes the C-Br bond susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.[4]

This document outlines protocols for several key palladium-catalyzed reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organohalide.[5] This reaction is widely used in the pharmaceutical industry to synthesize biaryl and heteroaryl structures.[6]

Reaction Principle

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6]

Diagram of the Suzuki-Miyaura Coupling Workflow

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Representative Reaction Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of bromopyridine derivatives. These serve as a strong starting point for reactions with this compound.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%)¹ |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | ~85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | ~88 |

| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | ~82 |

| 4 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | ~75 |

¹Yields are based on the coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine and are representative.[1]

Detailed Experimental Protocol

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)[7]

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)[8]

-

1,4-Dioxane and Water (degassed)[8]

-

Round-bottom or Schlenk flask

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).[1]

-

Add the palladium catalyst under a counter-flow of inert gas.

-

Evacuate and backfill the flask with an inert gas three times.[9]

-

Add degassed 1,4-dioxane and water (typically a 4:1 mixture) via syringe.[8]

-

Heat the reaction mixture to 90-100 °C and stir for 4-16 hours.[7]

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction with water and extract with ethyl acetate (3x).[7]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

-

Purify the crude product by column chromatography on silica gel.[10]

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by palladium in the presence of a base.[11]

Reaction Principle